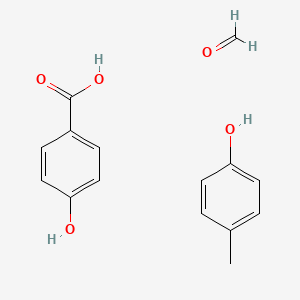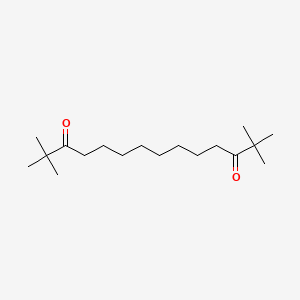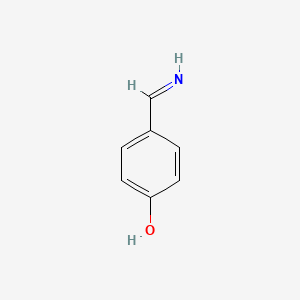
Phosphoric triamide, pentamethyl-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric triamide, pentamethyl-2-propenyl- is a chemical compound with the molecular formula C₅H₁₆N₃OP. It is a derivative of phosphoric acid where the hydroxyl groups are replaced by amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of phosphoric triamide, pentamethyl-2-propenyl- involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric triamide, pentamethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphoric derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amide compounds.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another chemical group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler amides .
Applications De Recherche Scientifique
Phosphoric triamide, pentamethyl-2-propenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphoric triamide, pentamethyl-2-propenyl- involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of biochemical processes .
Comparaison Avec Des Composés Similaires
Phosphoric triamide, pentamethyl-2-propenyl- can be compared with other similar compounds, such as:
Phosphoric triamide: A simpler derivative with similar structural properties.
Hexamethylphosphoramide: Known for its use as a polar solvent in organic synthesis.
Thiophosphoryl triamide: A sulfur-containing analog with distinct chemical properties.
Propriétés
Numéro CAS |
57041-73-3 |
|---|---|
Formule moléculaire |
C8H20N3OP |
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryl]-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H20N3OP/c1-7-8-11(6)13(12,9(2)3)10(4)5/h7H,1,8H2,2-6H3 |
Clé InChI |
GXCSCLQPRKVSNS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N(C)C)N(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
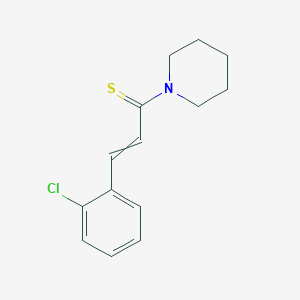
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
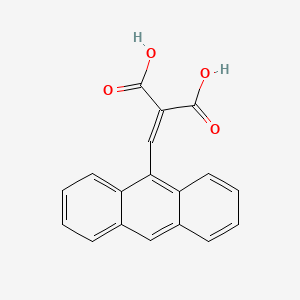
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
